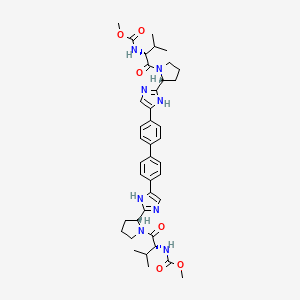
9-(2-Bromophenyl)sulfonylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromophenyl)sulfonylcarbazole is an organic compound that belongs to the class of carbazole derivatives It is characterized by the presence of a bromophenyl group attached to the sulfonyl group of the carbazole structure
Métodos De Preparación
The synthesis of 9-(2-Bromophenyl)sulfonylcarbazole typically involves the bromination of carbazole followed by sulfonylation. One common method includes the reaction of carbazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring. This is followed by the introduction of the sulfonyl group using a sulfonyl chloride reagent under suitable conditions. The reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process.
Análisis De Reacciones Químicas
9-(2-Bromophenyl)sulfonylcarbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfides.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
9-(2-Bromophenyl)sulfonylcarbazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9-(2-Bromophenyl)sulfonylcarbazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The bromophenyl group can also participate in hydrophobic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
9-(2-Bromophenyl)sulfonylcarbazole can be compared with other carbazole derivatives such as:
9-(2-Bromophenyl)carbazole: Similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
9-(4-Bromophenyl)carbazole:
9-(2-Chlorophenyl)sulfonylcarbazole: The chlorine atom replaces the bromine, resulting in different reactivity and possibly different biological activities.
Propiedades
Fórmula molecular |
C18H12BrNO2S |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
9-(2-bromophenyl)sulfonylcarbazole |
InChI |
InChI=1S/C18H12BrNO2S/c19-15-9-3-6-12-18(15)23(21,22)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H |
Clave InChI |
VQXDQLVMYIEJOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
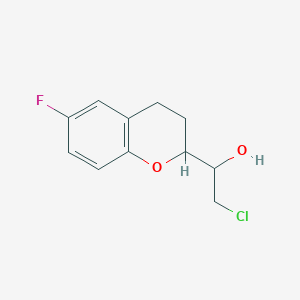
![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
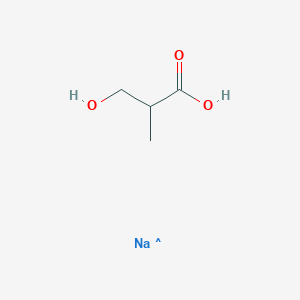

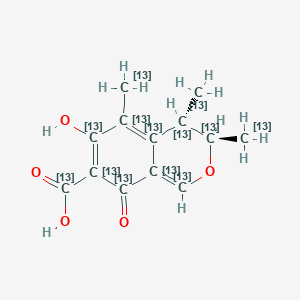
![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
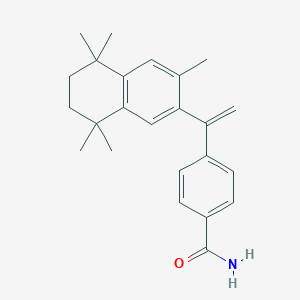
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
